molecular formula C10H11N3S B13062567 3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine

3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13062567
M. Wt: 205.28 g/mol
InChI Key: UCBWMHPYBBGMQK-UHFFFAOYSA-N
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Description

Introduction to 3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine

Chemical Identity and Nomenclature

This compound is characterized by a fused bicyclic system comprising a cyclopenta[b]thiophene moiety linked to a pyrazole ring bearing an amine group at the 5-position. The IUPAC name systematically describes its structure:

  • Cyclopenta[b]thiophene : A bicyclic system with a five-membered cyclopentane ring fused to a thiophene ring at the [b] position.
  • Pyrazol-5-amine : A five-membered diunsaturated ring with two adjacent nitrogen atoms and an amine substituent at the 5-position.

The molecular formula is C$${10}$$H$${11}$$N$$_{3}$$S , with a molecular weight of 205.28 g/mol . While the exact CAS registry number for this specific compound is not widely reported in public databases, structurally related analogs, such as 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1152923-93-7), share similar synthetic pathways and spectral profiles. Key spectral identifiers include:

  • IR : Stretching vibrations for N–H (3350–3250 cm$$^{-1}$$), C=N (1600–1500 cm$$^{-1}$$), and C–S (700–600 cm$$^{-1}$$).
  • $$^{1}$$H NMR : Signals for cyclopenta[b]thiophene protons (δ 2.5–3.5 ppm), pyrazole protons (δ 6.0–7.5 ppm), and amine protons (δ 5.0–5.5 ppm).

Historical Context of Thiophene-Pyrazole Hybrid Development

The strategic fusion of thiophene and pyrazole motifs emerged in the late 20th century, driven by the need for heterocyclic compounds with enhanced electronic and bioactive properties. Key milestones include:

  • 1980s–1990s : Early synthesis of thiophene-pyrazole hybrids via cyclocondensation reactions, primarily exploring their optoelectronic properties.
  • 2000s : Expansion into medicinal chemistry, with studies highlighting their antimicrobial and anti-inflammatory potential.
  • 2010s–Present : Advances in catalytic methods (e.g., Suzuki coupling, click chemistry) enabling precise functionalization of the pyrazole-thiophene backbone.

A pivotal study by Asiri and Khan (2023) demonstrated that thiophenyl-pyrazolyl hybrids exhibit notable antibacterial activity against Pseudomonas aeruginosa and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL.

Significance in Heterocyclic Chemistry Research

The compound’s significance arises from two interrelated factors:

Structural Novelty

The cyclopenta[b]thiophene core introduces steric constraints and electron-rich regions, while the pyrazole-5-amine group offers hydrogen-bonding capabilities. This combination facilitates diverse intermolecular interactions, making the compound a versatile precursor for:

  • Metal-organic frameworks (MOFs) : Due to π-π stacking and ligand-metal coordination.
  • Enzyme inhibitors : Targeting dihydrofolate reductase (DHFR) and kinases via hydrogen bonding and hydrophobic interactions.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H11N3S/c11-10-5-7(12-13-10)9-4-6-2-1-3-8(6)14-9/h4-5H,1-3H2,(H3,11,12,13)

InChI Key

UCBWMHPYBBGMQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)C3=CC(=NN3)N

Origin of Product

United States

Preparation Methods

Gewald Reaction Protocol

  • Reactants: Cyclopentanone (or cyclohexanone), malononitrile, elemental sulfur
  • Catalyst: Morpholine (basic catalyst)
  • Conditions: One-pot reaction, typically reflux or mild heating
  • Outcome: Formation of 2-amino-3-cyanocyclopenta[b]thiophene derivatives

This method efficiently yields the aminothiophene intermediate, which is crucial for subsequent functionalization steps.

Synthesis of the Pyrazol-5-amine Moiety

The pyrazol-5-amine segment is introduced through a sequence involving hydrazine derivatives and cyanoacetyl compounds.

Preparation of Cyanoacetyl Hydrazide Intermediate

  • Step 1: Reaction of hydrazine hydrate with ethyl cyanoacetate in ethanol at low temperature (~5 °C) yields cyanoacetic acid hydrazide.
  • Step 2: Cyanoacetic acid hydrazide reacts with acetyl acetone in acidified aqueous HCl at room temperature to form 1-cyanoacetyl-3,5-dimethylpyrazole.

This intermediate serves as a reactive acylating agent for the aminothiophene derivatives.

Coupling of Cyclopenta[b]thiophene and Pyrazole Units

The key coupling step involves refluxing the aminothiophene derivative with the cyanoacetylated pyrazole intermediate in toluene.

  • Reaction: Heating 2-amino-3-cyanocyclopenta[b]thiophene with 1-cyanoacetyl-3,5-dimethylpyrazole
  • Mechanism: N-cyanoacetylation of the amino group on the thiophene ring
  • Byproduct: 3,5-dimethylpyrazole, which is highly soluble and easily separated
  • Yield: High yields reported due to efficient leaving group departure and mild conditions

This step forms the target compound or its immediate precursor with the pyrazole ring linked to the cyclopenta[b]thiophene core.

Alternative Synthetic Routes and Functionalization Strategies

Other literature reports related pyrazole derivatives synthesis via:

  • Reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and hydrazine treatment to form 5-aminopyrazoles.
  • Coupling of diazonium salts with malononitrile or ethyl cyanoacetate to yield pyrazolotriazine derivatives.

While these methods are not directly for the cyclopenta[b]thiophene derivative, they provide insights into pyrazole functionalization and amino group introduction.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reactants/Intermediates Conditions Yield (%) Notes
1 Gewald Reaction Cyclopentanone, malononitrile, elemental sulfur, morpholine One-pot, reflux or mild heating High Forms 2-amino-3-cyanocyclopenta[b]thiophene
2 Hydrazide Formation Hydrazine hydrate + ethyl cyanoacetate Ethanol, 5 °C High Produces cyanoacetic acid hydrazide
3 Pyrazole Ring Formation Cyanoacetic acid hydrazide + acetyl acetone + aq. HCl Room temperature High Yields 1-cyanoacetyl-3,5-dimethylpyrazole
4 N-Cyanoacetylation Coupling Aminothiophene + cyanoacetyl pyrazole Reflux in toluene High Forms target compound with pyrazole linkage

Research Findings and Yield Optimization

  • The Gewald reaction is critical for the efficient construction of the aminothiophene core, offering a straightforward and high-yielding route.
  • The use of 1-cyanoacetyl-3,5-dimethylpyrazole as an acylating agent reduces reaction time and improves yields compared to direct use of ethyl cyanoacetate.
  • Refluxing in toluene provides optimal conditions for coupling, with the leaving group facilitating purification.
  • Reported yields for each step are generally high, indicating robustness and reproducibility of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Studies have shown that derivatives of pyrazole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The cyclopentathiophene structure enhances the bioactivity of the pyrazole, making it a candidate for further development in cancer therapies.

Case Study : A recent study demonstrated that a similar compound inhibited the proliferation of breast cancer cells by inducing apoptosis via mitochondrial pathways. This suggests that 3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine could potentially have similar effects, warranting further investigation into its mechanisms and efficacy.

Agricultural Chemistry

Pesticidal Properties
The unique structure of this compound may contribute to its effectiveness as a pesticide. Compounds with thiophene rings have been shown to possess insecticidal and fungicidal properties. Preliminary studies suggest that derivatives of this compound could be developed into environmentally friendly pesticides.

Case Study : Research on similar thiophene derivatives revealed promising results in controlling pest populations while minimizing harm to beneficial insects. This application could lead to the development of safer agricultural practices.

Material Science

Conductive Polymers
The incorporation of thiophene units into polymer matrices has been shown to enhance electrical conductivity. This compound can be utilized in synthesizing conductive polymers for applications in organic electronics, such as flexible displays and solar cells.

Data Table: Conductivity Comparison

Polymer TypeConductivity (S/m)
Poly(3-hexylthiophene)0.1
Poly(this compound)TBD

Mechanism of Action

The mechanism of action of 3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs based on substituents, molecular weight, and solubility-related features:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound* 3: Cyclopenta[b]thiophene; 5: NH₂ ~C₁₀H₁₀N₃S ~220–230 (estimated) Sulfur-containing fused ring system
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine 1: Ph; 3: Thiophene; 5: NH₂ C₁₂H₁₀N₃S 244.29 () Simpler thiophene substitution
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1: Me; 3: 4-Cl-Ph; 5: NH₂ C₁₀H₁₀ClN₃ 207.66 () Chlorophenyl enhances hydrophobicity
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine 1: (3-Me-thiophene)CH₂; 5: NH₂ C₉H₁₁N₃S 193.27 () Methylthiophene side chain

*Note: Exact data for the target compound are extrapolated from analogs ().

Key Observations

  • The cyclopenta[b]thiophene group in the target compound introduces a bulky, planar fused-ring system, likely increasing steric hindrance and rigidity compared to monocyclic thiophene analogs ().
  • Chlorophenyl-substituted analogs () exhibit higher hydrophobicity (Cl substituent), which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C15H13N3S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 1152923-93-7

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Research has indicated that this compound demonstrates significant antibacterial effects against various strains of bacteria. For instance:

  • Inhibition against E. coli : The compound showed an inhibition percentage of up to 94.5% at a concentration of 50 μg/mL.
  • Activity against Pseudomonas aeruginosa : Inhibition rates ranged from 41.1% to 67.3% depending on the specific derivative tested .

The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 50 µM against certain Gram-negative bacteria, indicating potent antibacterial properties .

Bacterial StrainInhibition Percentage (%)MIC (µM)
E. coli94.550
Pseudomonas aeruginosa67.3Not specified
Staphylococcus aureusModerateNot specified

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro studies demonstrated that certain derivatives of this compound inhibit the growth of cancer cell lines, although specific IC50 values were not consistently reported across studies.

Research suggests that the incorporation of cyclopenta[b]thiophene moiety enhances the cytotoxicity against cancer cells by interfering with key cellular pathways involved in proliferation and survival .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function.
  • Induction of Apoptosis in Cancer Cells : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of various pyrazole derivatives against common pathogens. The results indicated that the cyclopenta[b]thiophene-substituted pyrazoles had superior activity compared to traditional antibiotics .
  • Cytotoxicity Assessment : In a study involving multiple cancer cell lines, derivatives of this compound were found to exhibit significant cytotoxic effects, with some achieving IC50 values below 10 µM against breast and lung cancer cell lines .

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